Zankiren - 138742-43-5

Zankiren

Catalog Number: EVT-286896
CAS Number: 138742-43-5
Molecular Formula: C35H55N5O6S2
Molecular Weight: 706.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zankiren is a renin inhibitor. It can reduce blood pressure, plasma renin activity, and angiotension II. It can decrease blood pressure and circulating components of the RAS in normotensive volunteers as a result of documented absorption.
Overview

Zankiren is a synthetic compound classified as a renin inhibitor, primarily used in the treatment of hypertension. It functions by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. By reducing the levels of angiotensin II, Zankiren effectively lowers blood pressure and plasma renin activity, making it a valuable therapeutic agent in managing cardiovascular diseases .

Source and Classification

Zankiren is derived from a class of compounds known as renin inhibitors. It has been studied extensively for its pharmacological properties and is recognized for its potential to treat conditions associated with high blood pressure. The compound is identified by its Chemical Abstracts Service number 138742-43-5 and is categorized under renin inhibitors due to its mechanism of action against the renin enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zankiren involves several key steps that utilize various chemical reactions. The process typically begins with the formation of specific intermediates that undergo transformations to yield the final product. One notable method for synthesizing Zankiren includes:

  1. Formation of Intermediate Compounds: Initial compounds are synthesized through hydroxyal condensation processes, which involve enolate formation using strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide.
  2. Metathesis Reactions: The intermediate compounds are subjected to metathesis reactions to form more complex structures.
  3. Hydrogenation: Hydrogenation steps are employed to achieve saturation in specific bonds, leading to the desired molecular configuration.

These synthetic routes highlight the complexity and precision required in developing Zankiren as a pharmaceutical agent .

Molecular Structure Analysis

Structure and Data

Zankiren has a specific molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C21_{21}H24_{24}N4_{4}O3_{3}
  • Molecular Weight: 372.44 g/mol
  • Structural Features: Zankiren contains multiple functional groups that facilitate its interaction with the renin enzyme, including amine and hydroxyl groups.

The structural analysis indicates that Zankiren's design allows for effective binding to the active site of renin, thereby inhibiting its enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Zankiren encompass several stages:

  1. Aldol Condensation: This reaction forms key intermediates by combining aldehydes or ketones with active methylene compounds.
  2. Elimination Reactions: These reactions are critical for removing by-products and forming double bonds within the molecular structure.
  3. Hydrogenation Reactions: Utilized to convert alkenes into alkanes, enhancing the stability and bioactivity of the final compound.

These reactions are meticulously controlled to ensure high yields and purity of Zankiren, which is essential for its efficacy as a therapeutic agent .

Mechanism of Action

Process and Data

Zankiren exerts its pharmacological effects primarily through competitive inhibition of renin. The mechanism involves:

  1. Binding to Renin: Zankiren binds to the active site of renin, preventing it from converting angiotensinogen into angiotensin I.
  2. Reduction of Angiotensin II Levels: By inhibiting renin activity, Zankiren leads to decreased production of angiotensin II, a potent vasoconstrictor.
  3. Lowering Blood Pressure: The reduction in angiotensin II levels results in vasodilation and decreased blood pressure.

This mechanism underscores Zankiren's role in managing hypertension effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zankiren possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for formulation development and storage conditions for pharmaceutical applications .

Applications

Scientific Uses

Zankiren is primarily utilized in clinical settings for managing hypertension, particularly in patients who may not respond adequately to traditional antihypertensive therapies. Its role extends beyond just blood pressure management; ongoing research explores its potential benefits in treating other cardiovascular conditions linked to dysregulation of the renin-angiotensin system.

Additionally, Zankiren serves as a valuable tool in pharmacological studies aimed at understanding the mechanisms underlying hypertension and developing new therapeutic strategies .

Introduction to Zankiren in Academic Research

Historical Context of Renin Inhibitors in Cardiovascular Pharmacology

The development of renin inhibitors represents a critical pathway in targeting the renin-angiotensin-aldosterone system (RAAS) for cardiovascular management. Early inhibitors (e.g., pepstatin, remikiren, enalkiren) faced significant pharmacological limitations, including poor oral bioavailability (<2%), short plasma half-lives, and weak antihypertensive efficacy [1] [5]. These peptide analogs exhibited high manufacturing costs and lacked sufficient potency for clinical viability. The rate-limiting step of RAAS—renin's cleavage of angiotensinogen to angiotensin I—made it a theoretically optimal therapeutic target, but biochemical challenges stalled progress for decades [5]. First-generation inhibitors required intravenous administration, restricting their utility to acute settings. For example, enalkiren (Abbott-64662) demonstrated dose-dependent blood pressure reduction in primates but had negligible oral absorption in humans [5]. This era highlighted the necessity for non-peptidic, metabolically stable molecules capable of systemic delivery.

Table 1: Evolution of Renin Inhibitor Pharmacokinetics

CompoundGenerationOral BioavailabilityHalf-LifeKey Limitations
PepstatinFirstNegligibleMinutesPeptide structure; rapid degradation
EnalkirenFirst<2%19 minutesIV-only administration
RemikirenTransitional1-2%1-2 hoursLow potency; formulation challenges
ZankirenSecond~5-10%2-4 hoursModerate bioavailability
AliskirenThird16-50%23-36 hoursFDA-approved for hypertension

Zankiren’s Emergence as a Novel Therapeutic Candidate

Zankiren (A-72517) emerged in the early 1990s as a second-generation renin inhibitor designed to overcome the bioavailability barriers of its predecessors. Molecular modeling via X-ray crystallography enabled the reconstruction of renin's active site, facilitating the creation of non-peptidic compounds with enhanced binding affinity [5]. Unlike first-generation agents, zankiren exhibited:

  • Improved pharmacokinetics: Oral bioavailability of 5-10% and a plasma half-life of 2–4 hours, enabling twice-daily dosing in early-phase trials [5].
  • Mechanistic specificity: Directly inhibited human renin with 50-fold greater selectivity than other aspartyl proteases (e.g., cathepsin D), reducing off-target effects [5].
  • Synergistic potential: Demonstrated additive blood pressure reduction when combined with ACE inhibitors or diuretics in hypertensive models, addressing compensatory RAAS activation seen with monotherapies [1].

Despite these advances, zankiren was ultimately superseded by aliskiren (approved 2007), which offered superior half-life (24+ hours) and bioavailability [3]. Nevertheless, zankiren provided foundational insights into structure-activity relationships critical for later innovations.

Research Objectives and Knowledge Gaps in Current Literature

Academic investigations into zankiren aimed to address unresolved questions in RAAS modulation:

  • Tissue vs. Circulatory RAAS Blockade: Studies suggested zankiren’s efficacy depended on inhibiting both plasma renin activity (PRA) and tissue-based RAAS (e.g., renal, cardiac). Unlike ACE inhibitors, zankiren reduced angiotensin II generated via non-ACE pathways (e.g., chymase), but its tissue penetration remained incompletely characterized [4] [8].
  • Biomarker Discordance: While zankiren suppressed PRA by >70% in hypertensive patients, this did not uniformly correlate with blood pressure reduction. This paradox highlighted knowledge gaps in the disconnect between PRA suppression and clinical outcomes [3] [5].
  • Comparative Efficacy: Preclinical data indicated zankiren’s blood pressure-lowering effects were comparable to ACE inhibitors (e.g., captopril), yet no large-scale trials confirmed its superiority or non-inferiority in cardiovascular risk reduction [3] [8].

Table 2: Key Unanswered Research Questions for Zankiren

Research ObjectiveExperimental EvidenceKnowledge Gap
Tissue-specific RAAS inhibition50% renal angiotensin II reduction in rat modelsHuman tissue distribution data lacking
Impact on non-ACE angiotensin pathwaysChymase-mediated angiotensin II inhibition in vitroClinical relevance in diverse populations
Long-term organ protectionReduced albuminuria in diabetic rodent modelsNo cardiovascular endpoint trials completed
Combination therapy optimizationAdditive effects with ACE inhibitors in phase II studiesPharmacodynamic interactions underexplored

Zankiren’s discontinuation in development underscores the broader challenge of translating targeted RAAS inhibition into clinically viable therapies. Contemporary research on aliskiren continues to grapple with these same gaps, particularly regarding dual RAAS blockade risks and tissue-specific efficacy [3] [8].

Properties

CAS Number

138742-43-5

Product Name

Zankiren

IUPAC Name

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide

Molecular Formula

C35H55N5O6S2

Molecular Weight

706.0 g/mol

InChI

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1

InChI Key

YFDSDRDMDDGDFC-HOQQKOLYSA-N

SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O

Solubility

Soluble in DMSO

Synonyms

((2S)-3-(4-methylpiperazin-1-yl)sulfonyl-2-(phenylmethyl)propionyl)-N-((1S,2R,3S)-1-cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-(3-(thiazol-4-yl)alaninamide
A 72517
A-72517
Abbott 72517
Abbott-72517
zankiren hydrochloride

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.